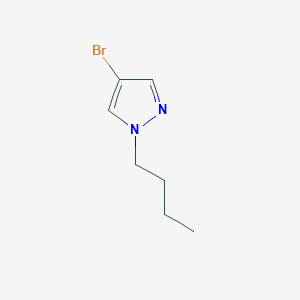
4-Bromo-1-butyl-1H-pyrazole
Übersicht
Beschreibung
The compound "4-Bromo-1-butyl-1H-pyrazole" is a brominated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromine atom at the fourth position and the butyl group at the first position on the pyrazole ring suggests that this compound could serve as an intermediate for further chemical synthesis and modifications due to the reactive nature of the bromine atom .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves a one-pot, four-step sequence that includes Sonogashira coupling, addition-cyclocondensation, bromination, and Suzuki coupling. This method benefits from sequential catalysis, eliminating the need for additional palladium catalysts in the final step . Another method utilizes a copper-catalyzed cycloaddition of alkynes with 4-bromosydnones, providing a regioselective synthesis of bromopyrazoles . Additionally, a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been developed, featuring a selective Sandmeyer reaction, which is a versatile intermediate for further synthesis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a 5-membered ring containing nitrogen atoms. The substitution of the pyrazole ring with various groups, such as the bromine atom and the butyl group in "4-Bromo-1-butyl-1H-pyrazole," influences the chemical reactivity and the potential applications of these compounds. The structure of synthesized compounds is typically confirmed using spectroscopic methods such as IR, ^1H NMR, ^13C NMR, mass, and elemental analysis .
Chemical Reactions Analysis
Pyrazole derivatives, including "4-Bromo-1-butyl-1H-pyrazole," can undergo a variety of chemical reactions. The bromine atom is a reactive site that can participate in further substitution reactions, such as Suzuki-Miyaura coupling, to introduce different substituents onto the pyrazole ring . The butyl group can also influence the solubility and steric properties of the molecule, affecting its reactivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, melting point, and boiling point. For instance, the presence of a butyl group might increase the hydrophobic character of the compound. The bromine atom can make the compound more reactive towards nucleophilic substitution reactions. The fluorescent properties of some pyrazole derivatives, as mentioned in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, indicate potential applications in materials science, such as in the development of fluorescent probes .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of 1,4’-bipyrazoles
- Field : Organic Chemistry
- Application : 4-Bromo-1H-pyrazole is used as a starting material in the synthesis of 1,4’-bipyrazoles .
- Method : The specific method of synthesis is not mentioned in the sources, but it typically involves a reaction with the appropriate precursors .
- Results : The synthesis results in the formation of 1,4’-bipyrazoles .
-
Preparation of solid hexacoordinate complexes
-
Synthesis of various pharmaceutical and biologically active compounds
- Field : Medicinal Chemistry
- Application : 4-Bromo-1H-pyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
- Method : The specific method of synthesis is not mentioned in the sources, but it typically involves a reaction with the appropriate precursors .
- Results : The synthesis results in the formation of various pharmaceutical and biologically active compounds .
- Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole
- Field : Organic Chemistry
- Application : 4-Bromo-1H-pyrazole is used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
- Method : The specific method of synthesis is not mentioned in the sources, but it typically involves a reaction with the appropriate precursors .
- Results : The synthesis results in the formation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1-butylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKZNMXVEOCKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650098 | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-butyl-1H-pyrazole | |
CAS RN |
957062-61-2 | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




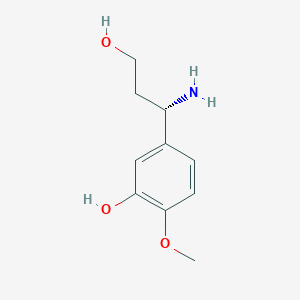
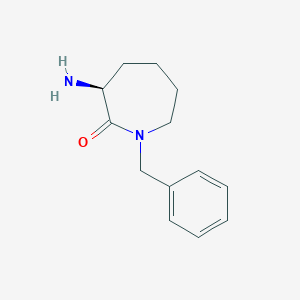
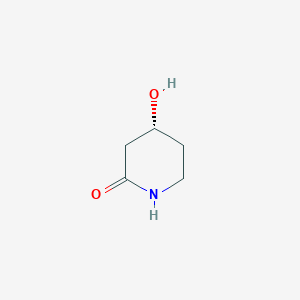
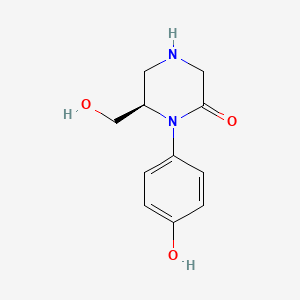
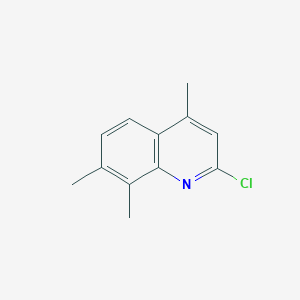
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)
![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)



